- Design, Synthesis, and Evaluation of Triazole Derivatives That Induce Nrf2 Dependent Gene Products and Inhibit the Keap1-Nrf2 Protein-Protein InteractionJournal of Medicinal Chemistry, 2015, 58(18), 7186-7194,
Cas no 937-31-5 (4-Nitrophenylacetylene)

4-Nitrophenylacetylene structure
Nome del prodotto:4-Nitrophenylacetylene
4-Nitrophenylacetylene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-ETHYNYL-4-NITROBENZENE
- 4-Nitrophenylacetyle
- 4-Nitrophenylacetylene
- Benzene,1-ethynyl-4-nitro-
- Benzene, 1-ethynyl-4-nitro-
- 1-Ethynyl-4-nitro-benzene
- p-nitrophenylacetylene
- GAZZTEJDUGESGQ-UHFFFAOYSA-N
- (4-Nitrophenyl)ethyne
- (p-Nitrophenyl)acetylene
- 4-Ethynyl-1-nitrobenzene
- 1-Nitro-4-ethynylbenzene
- 4-Nitroethynylbenzene
- 4-Ethynylnitrobenzene
- (4-Nitrophenyl)acetylene
- NSC71089
- p-Nitrophenylacetylen
- p-nitrophenylacetylide
- p-nitro phenylacetylene
- 4-Ethynyl-nitrobenzene
- 4-nitro-1-ethynylbenzene
- NCIOpen2_000568
- SCH
- 1-Ethynyl-4-nitrobenzene (ACI)
- NSC 71089
- p-Ethynylnitrobenzene
- p-Nitroethynylbenzene
- GS-3403
- MFCD00024794
- AKOS004903729
- SCHEMBL298355
- Z431535574
- DTXSID90239544
- NSC-71089
- AB01446
- 937-31-5
- 25569-47-5
- CS-W004674
- BCP14406
- J-515883
- DTXCID40162035
- EN300-42756
- SY018215
- E1223
- DB-019179
- 1-Ethynyl-4-nitrobenzene, 97%
-
- MDL: MFCD00024794
- Inchi: 1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
- Chiave InChI: GAZZTEJDUGESGQ-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C=CC(C#C)=CC=1)=O
Proprietà calcolate
- Massa esatta: 147.03200
- Massa monoisotopica: 147.032
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 190
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 45.8
- Conta Tautomer: niente
- Carica superficiale: 0
- XLogP3: 2.3
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.22
- Punto di fusione: 149.0 to 153.0 deg-C
- Punto di ebollizione: 246.6℃ at 760 mmHg
- Punto di infiammabilità: 112.5°C
- Indice di rifrazione: 1.579
- PSA: 45.82000
- LogP: 2.09930
- Solubilità: Non determinato
- λmax: 286(CH2Cl2)(lit.)
4-Nitrophenylacetylene Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: 24/25
4-Nitrophenylacetylene Dati doganali
- CODICE SA:2904209090
- Dati doganali:
Codice doganale cinese:
2904209090Panoramica:
2904209090 Altri derivati contenenti solo gruppi nitro o nitroso. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2904209090 derivati contenenti solo nitro o solo gruppi nitrosi. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
4-Nitrophenylacetylene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062057-1g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 98% | 1g |
¥ŞĠ | 2023-07-25 | |
abcr | AB287585-5 g |
1-Ethynyl-4-nitrobenzene; . |
937-31-5 | 5 g |
€134.00 | 2023-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E55840-1g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 1g |
¥36.0 | 2023-09-07 | |
TRC | N497000-1g |
4-Nitrophenylacetylene |
937-31-5 | 1g |
$ 167.00 | 2023-09-06 | ||
TRC | N497000-2g |
4-Nitrophenylacetylene |
937-31-5 | 2g |
$ 328.00 | 2023-09-06 | ||
abcr | AB287585-1g |
1-Ethynyl-4-nitrobenzene; . |
937-31-5 | 1g |
€72.90 | 2025-02-20 | ||
Fluorochem | 224441-1g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95% | 1g |
£56.00 | 2022-02-28 | |
eNovation Chemicals LLC | D631436-25g |
1-Ethynyl-4-nitrobenzen |
937-31-5 | 97% | 25g |
$300 | 2024-06-05 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1223-1G |
1-Ethynyl-4-nitrobenzene |
937-31-5 | >98.0%(GC) | 1g |
¥100.00 | 2024-04-15 | |
Chemenu | CM255885-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 10g |
$143 | 2021-06-16 |
4-Nitrophenylacetylene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1.5 h, rt
Riferimento
- Effect of the π-bridge on the light absorption and emission in push-pull coumarins and on their supramolecular organizationSpectrochimica Acta, 2022, 267,,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium ascorbate , Copper sulfate Solvents: Ethanol , Water ; 10 min, rt
Riferimento
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphateEuropean Journal of Chemistry, 2018, 9(4), 317-321,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Riferimento
- Synthesis and biological evaluation of a novel betulinic acid derivative as an inducer of apoptosis in human colon carcinoma cells (HT-29)European Journal of Medicinal Chemistry, 2015, 102, 93-105,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 20 °C
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt
Riferimento
- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated ChromonesEuropean Journal of Organic Chemistry, 2015, 2015(34), 7602-7611,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
Riferimento
- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagentTetrahedron Letters, 2005, 46(38), 6473-6476,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; rt; rt → 60 °C
Riferimento
- Preparation of ethynylaniline, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane ; 2 h, rt
Riferimento
- Gold N-Heterocyclic Carbene Catalysts for the Hydrofluorination of Alkynes Using Hydrofluoric Acid: Reaction Scope, Mechanistic Studies and the Tracking of Elusive IntermediatesChemistry - A European Journal, 2022, 28(4),,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
Riferimento
- BF3·OEt2-catalyzed reaction of donor-acceptor cyclobutanes with terminal alkynes: single-step access to 2,3-dihydrooxepinesSynlett, 2011, (19), 2799-2802,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell lineEuropean Journal of Medicinal Chemistry, 2016, 122, 436-441,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Composite copper (II) chlorinating agent and method for synthesizing 1-chloro-2-aryl acetylene based on copper-based (II) composite chlorinating agent., China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
Riferimento
- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxideTetrahedron, 2006, 62(28), 6673-6680,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Manganese oxide (MnO2) Solvents: Methanol , Tetrahydrofuran
Riferimento
- Manganese dioxidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-14,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Tris(dibenzylideneacetone)dipalladium ; 4 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt
Riferimento
- Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira CouplingPolycyclic Aromatic Compounds, 2018, 38(1), 42-50,
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium fluoride , Silica
Riferimento
- New synthetic tool for the sustainable synthesis of organic semiconductorsChimica e l'Industria (Milan, 2013, 95(8), 115-119,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 15 min, rt
Riferimento
- Fully conjugated push-pull dendrons with high dipole moments in excited state; synthesis and theoretical rationalizationJournal of Physical Organic Chemistry, 2015, 28(4), 304-311,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt
Riferimento
- Fe-Catalyzed Selective Cyclopropanation of Enynes under Photochemical or Thermal ConditionsOrganic Letters, 2020, 22(1), 340-344,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 3 h, rt
Riferimento
- Preparation of glutathione derivatives as glyoxalase I inhibitors for treatment of cancer and osteoporosis, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 3 h, 23 °C
Riferimento
- Pt-catalyzed cyclization/migration of propargylic alcohols for the synthesis of 3(2H)-furanones, pyrrolones, indolizines, and indolizinonesTetrahedron, 2008, 64(29), 7008-7014,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Methanol , Water ; 10 min, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Riferimento
- Visible light-mediated gold-catalysed carbon(sp2)-carbon(sp) cross-couplingChemical Science, 2016, 7(1), 85-88,
4-Nitrophenylacetylene Raw materials
- 4-Nitrobenzaldehyde
- 4-Nitrobenzenemethanol
- ethynyltrimethylsilane
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Trimethyl((4-nitrophenyl)ethynyl)silane
4-Nitrophenylacetylene Preparation Products
4-Nitrophenylacetylene Letteratura correlata
-
Naresh Mameda,Swamy Peraka,Srujana Kodumuri,Durgaiah Chevella,Mahender Reddy Marri,Narender Nama RSC Adv. 2015 5 78374
-
James R. Morse,Juan F. Callejas,Albert J. Darling,Raymond E. Schaak Chem. Commun. 2017 53 4807
-
Jana Balintová,Jan ?pa?ek,Radek Pohl,Marie Brázdová,Luděk Havran,Miroslav Fojta,Michal Hocek Chem. Sci. 2015 6 575
-
Frederikke Bahrt Madsen,Ivaylo Dimitrov,Anders Egede Daugaard,S?ren Hvilsted,Anne Ladegaard Skov Polym. Chem. 2013 4 1700
-
Shang-Ju Chan,Jui-Cheng Kao,Po-Jung Chou,Yu-Chieh Lo,Jyh-Pin Chou,Michael H. Huang J. Mater. Chem. C 2022 10 8422
937-31-5 (4-Nitrophenylacetylene) Prodotti correlati
- 3034-94-4(1-ethynyl-3-nitrobenzene)
- 1942-30-9(Benzene,1-nitro-4-(2-phenylethynyl)-)
- 1021031-32-2(2-[1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid)
- 1421514-66-0(N-3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propylthiophene-3-carboxamide)
- 2227883-11-4((2S)-1-(2-phenoxyphenyl)propan-2-ol)
- 2228644-03-7(3-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2,2-dimethylpropan-1-ol)
- 1638760-91-4(benzyl 3-methanesulfonylazetidine-1-carboxylate)
- 1806799-46-1(Methyl 2-amino-4-(difluoromethyl)-5-methoxypyridine-3-acetate)
- 2460-87-9(4-(Tert-Butoxy)phenol)
- 2229131-89-7(O-(3-ethoxy-2-methoxyphenyl)methylhydroxylamine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937-31-5)4-Nitrophenylacetylene

Purezza:99%
Quantità:100g
Prezzo ($):323.0